

3-Aminopicolinaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminopicolinaldehyde

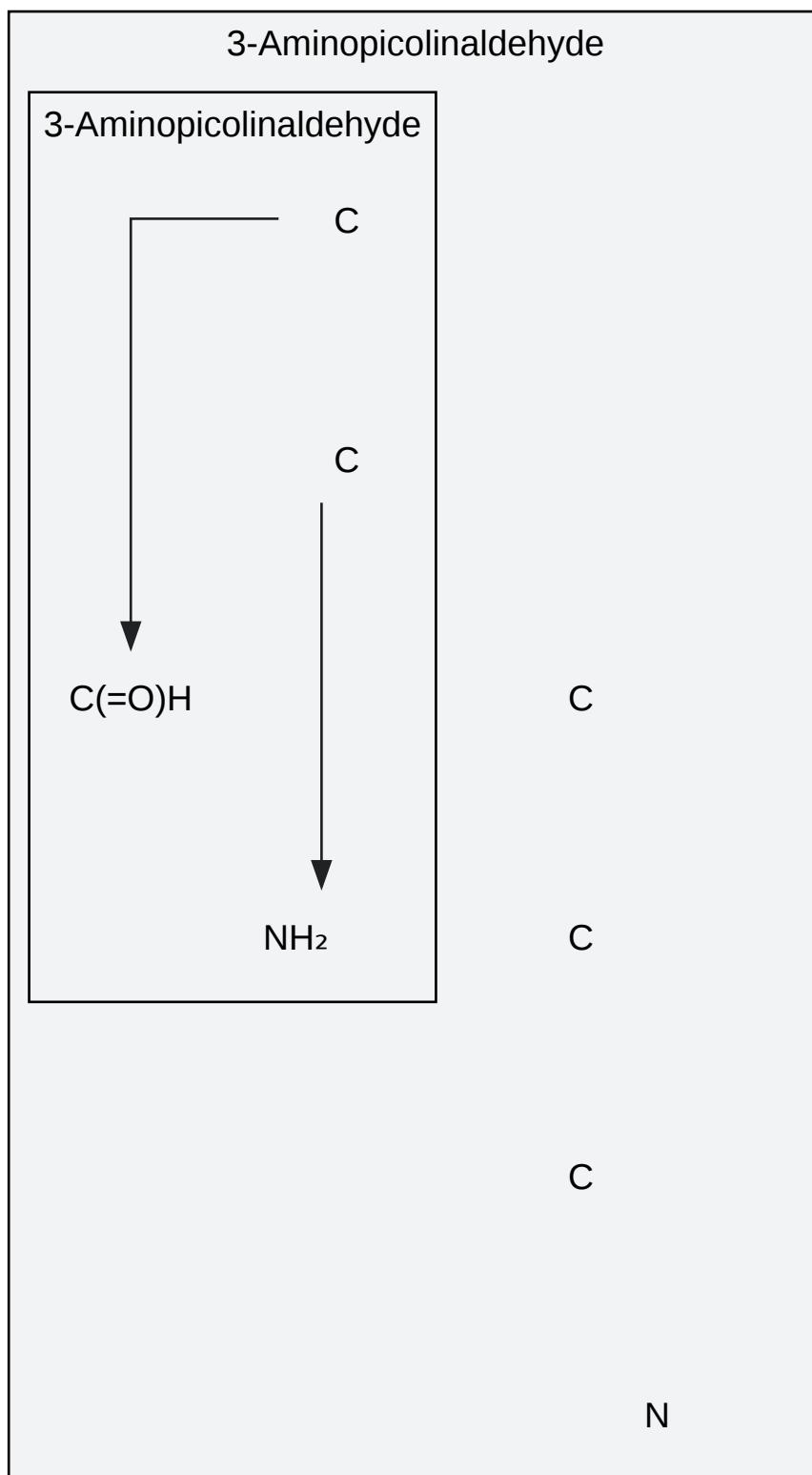
Cat. No.: B017692

[Get Quote](#)

An In-Depth Technical Guide to **3-Aminopicolinaldehyde**: A Strategic Building Block in Medicinal Chemistry

Introduction

3-Aminopicolinaldehyde, also known by its IUPAC name 3-aminopyridine-2-carbaldehyde, is a heterocyclic organic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.^[1] Its unique molecular architecture, featuring a pyridine ring functionalized with both a nucleophilic amino group and an electrophilic aldehyde group in an ortho arrangement, makes it a versatile and highly reactive precursor for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical identity, properties, a representative synthetic protocol, and its critical role as a foundational intermediate in the development of therapeutic agents.


Core Chemical Identity & Molecular Structure

A precise understanding of a molecule's identity is paramount for reproducible research. **3-Aminopicolinaldehyde** is unambiguously identified by its CAS number and molecular formula.

- CAS Number: 55234-58-7^{[1][2]}
- Molecular Formula: C₆H₆N₂O^{[1][2]}
- IUPAC Name: 3-aminopyridine-2-carbaldehyde^[1]

- Synonyms: 3-Amino-2-pyridinecarboxaldehyde, 3-Aminopyridine-2-carbaldehyde[1]

The structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. An amino group (-NH₂) is attached at the C3 position, and an aldehyde group (-CHO) is at the C2 position. This specific arrangement facilitates intramolecular hydrogen bonding and is key to its reactivity, particularly in condensation reactions to form fused heterocyclic systems.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **3-Aminopicolinaldehyde**.

Physicochemical Properties

The physical and chemical properties of **3-Aminopicolinaldehyde** dictate its handling, storage, and reaction conditions. This data is crucial for experimental design.

Property	Value	Source
Molecular Weight	122.12 g/mol	--INVALID-LINK--[1]
Appearance	Solid	--INVALID-LINK--[2]
Melting Point	155 - 158 °C	--INVALID-LINK--
Boiling Point	273 °C	--INVALID-LINK--
Purity	Typically ≥98%	--INVALID-LINK--[2]
logP (n-octanol/water)	-0.76 (approx.)	--INVALID-LINK--

Synthesis Protocol: A Conceptual Workflow

While various proprietary methods exist, a common strategy for synthesizing substituted picolinaldehydes involves the controlled oxidation of the corresponding picoline (methylpyridine) or reduction of a picolinic acid derivative. A plausible, instructive pathway starting from 3-aminopicolinic acid is outlined below. This multi-step process highlights key chemical transformations and the rationale behind them.

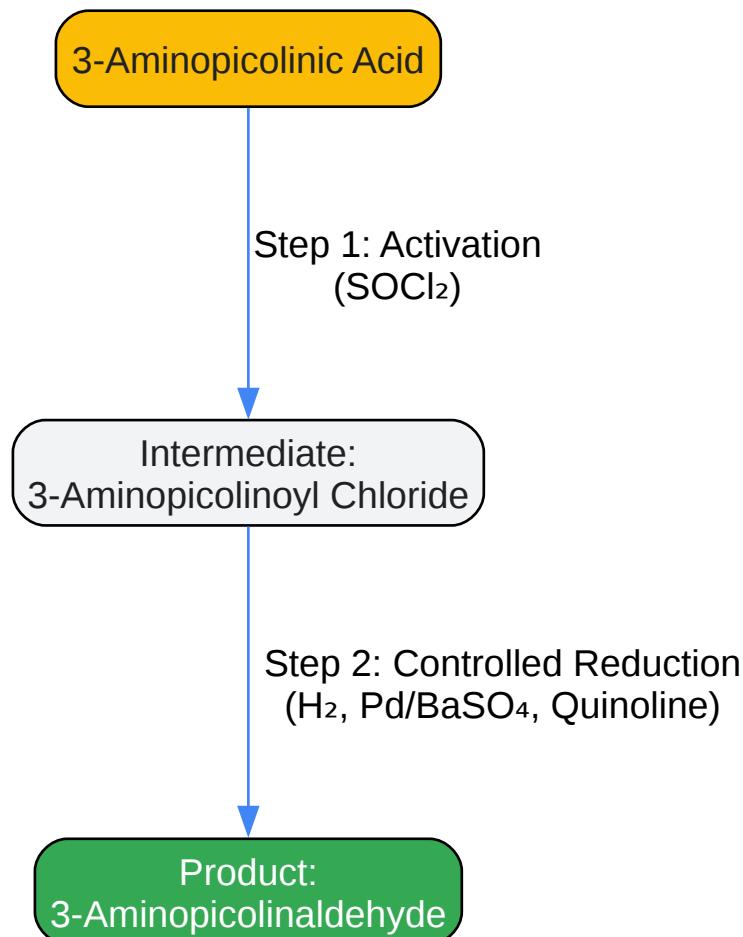
Experimental Protocol: Reduction of 3-Aminopicolinic Acid to 3-Aminopicolinaldehyde

This protocol describes a conceptual reduction of a carboxylic acid to an aldehyde, a non-trivial transformation requiring careful selection of reagents to avoid over-reduction to the alcohol.

Step 1: Activation of the Carboxylic Acid

- Rationale: The direct reduction of a carboxylic acid to an aldehyde is challenging. It is often more efficient to first convert the acid to a more reactive derivative, such as an acyl chloride or an ester, which can be reduced under milder conditions. Activation with a reagent like thionyl chloride (SOCl_2) converts the carboxylic acid to a highly reactive acyl chloride.

- Procedure:


- Suspend 3-aminopicolinic acid (1.0 eq) in an inert, anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.
- Add thionyl chloride (1.2 eq) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
- Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-aminopicolinoyl chloride.

Step 2: Controlled Reduction (Rosenmund Reduction)

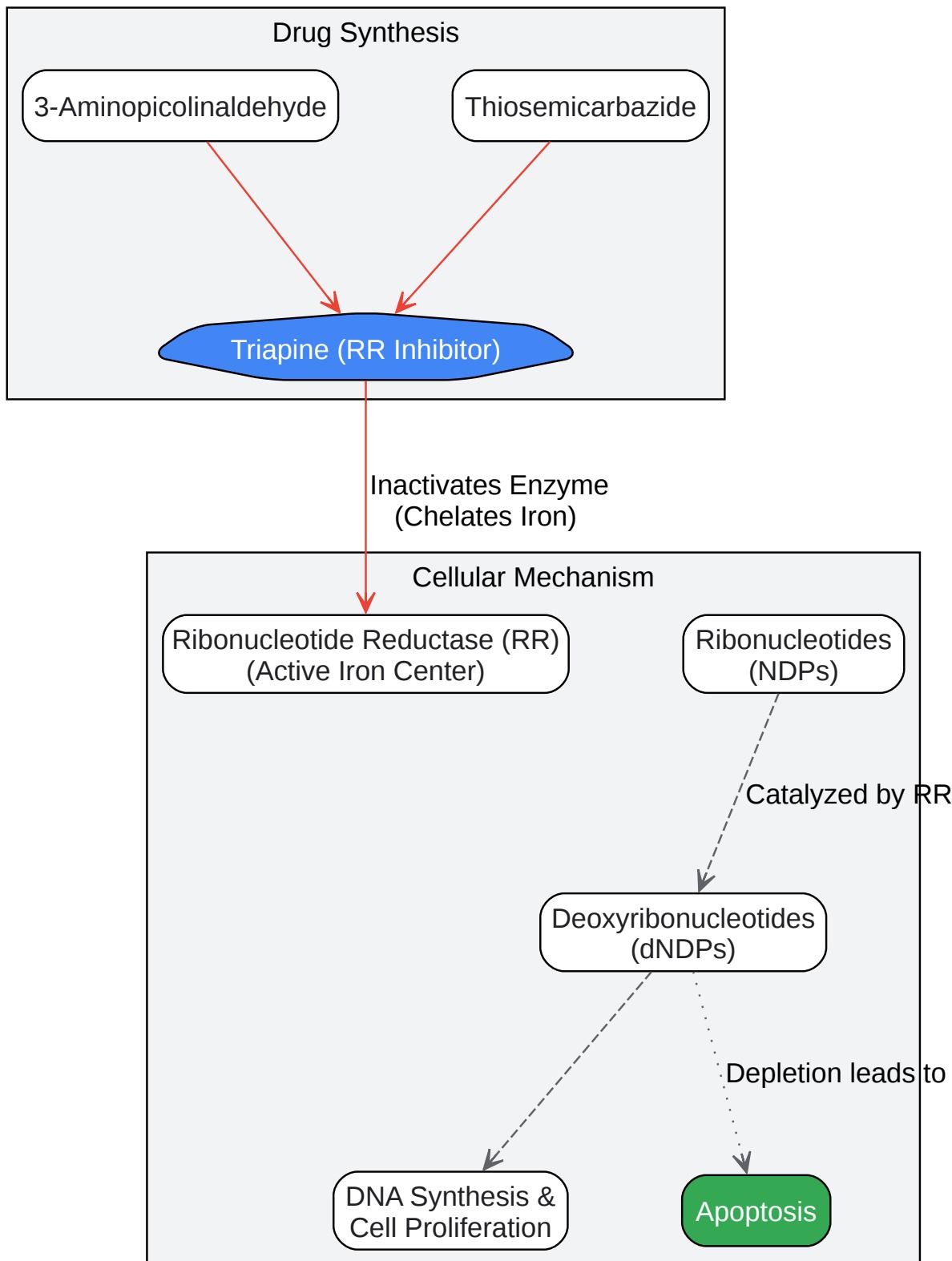
- Rationale: The Rosenmund reduction is a classic method for converting an acyl chloride to an aldehyde. It involves catalytic hydrogenation using a "poisoned" catalyst, typically palladium on barium sulfate (Pd/BaSO₄) with a catalyst poison like quinoline. The poison deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde to an alcohol.

- Procedure:

- Dissolve the crude acyl chloride from Step 1 in an anhydrous solvent such as toluene.
- Add the Rosenmund catalyst (e.g., 5% Pd/BaSO₄, 0.1 eq) and a small amount of quinoline poison.
- Bubble hydrogen gas through the stirred solution at room temperature or slightly elevated temperature.
- Monitor the reaction progress carefully by GC-MS or TLC. Upon completion, the reaction is stopped to prevent over-reduction.
- Filter the catalyst from the reaction mixture.
- Purify the resulting **3-Aminopicinaldehyde** from the filtrate using column chromatography.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-Aminopicolinaldehyde**.


Application in Drug Development: The Precursor to Triapine

The primary significance of **3-Aminopicolinaldehyde** in medicinal chemistry is its role as the direct precursor to Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone).^[3] Triapine is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair.^{[4][5]}

Mechanism of Action: Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA.^[5] This enzyme's active site contains a critical tyrosyl free radical stabilized by an iron center.^[4] Triapine functions by chelating this iron, which disrupts and quenches the tyrosyl radical.^[4] The inactivation of RR

leads to the depletion of the deoxyribonucleotide pool, which in turn arrests DNA synthesis and induces apoptosis, particularly in rapidly proliferating cancer cells.[3][4]

The synthesis of Triapine is a straightforward condensation reaction between **3-Aminopicolinaldehyde** and thiosemicarbazide. This reaction underscores the strategic importance of **3-Aminopicolinaldehyde** as a readily available starting material for this class of therapeutic agents.[3] Triapine has been investigated in numerous clinical trials for various cancers, including leukemia and solid tumors.[3]

Caption: Role of **3-Aminopicolinaldehyde** in the synthesis and action of Triapine.

Beyond Triapine, the structural motif of **3-Aminopicolinaldehyde** is a valuable starting point for creating diverse heterocyclic libraries, including quinolines and other fused pyridine systems, which are prevalent in medicinal chemistry.[2][6]

Safety and Handling

As with any laboratory chemical, proper handling of **3-Aminopicolinaldehyde** is essential. The following information is derived from available Safety Data Sheets (SDS).

- Hazard Identification: The compound is classified as hazardous. It can be fatal if swallowed and is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage.
- Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood is mandatory.[7][8] Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. [8]
- First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[8] If swallowed, call a poison center or doctor immediately; do not induce vomiting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminopyridine-2-carbaldehyde | C6H6N2O | CID 12204009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminopicolinaldehyde | CymitQuimica [cymitquimica.com]
- 3. Triapine | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. 3-Amino-5-bromopicolinaldehyde|CAS 1289168-19-9 [benchchem.com]
- 7. 3-AMINO-PYRIDINE-2-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Aminopicolinaldehyde CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017692#3-aminopicolinaldehyde-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com